The compound is derived from sulfasalazine, a drug used primarily for the treatment of inflammatory bowel disease and rheumatoid arthritis. The specific compound's molecular formula is with a molecular weight of approximately 354.383 g/mol . It is classified as an azo compound due to the presence of the diazo functional group (-N=N-) and falls under the broader category of aromatic sulfonamides.
The synthesis of 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide typically involves the following steps:
The molecular structure of 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide reveals several key features:
4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide participates in various chemical reactions:
The mechanism of action for 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide primarily involves its interaction with specific biological targets:
Studies indicate that modifications to the diazo structure can enhance binding affinity to target proteins, suggesting a structure-activity relationship that can be exploited for drug design .
The physical and chemical properties of 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide include:
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide has several potential scientific applications:
4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide represents a structurally complex sulfonamide-azo hybrid compound with dual significance in pharmaceutical chemistry. It serves as a critical reference standard in impurity profiling of sulfasalazine—a frontline anti-inflammatory drug—while also exemplifying the stereoelectronic challenges inherent in azobenzene derivatives. Its intricate molecular architecture, featuring a photoisomerizable azo bridge (–N=N–), hydrogen-bonding phenolic group, and sulfonamide pharmacophore, provides a rich template for studying structure-property relationships in drug degradation pathways [3] [5] [8].
The compound’s systematic IUPAC name, 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide, precisely defines its molecular connectivity: a para-substituted benzenesulfonamide linked via an azo bridge to 2-hydroxyphenyl, with sulfonamide nitrogen bonded to pyridin-2-yl. Its CAS Registry Number (66364-70-3) provides a unique identifier essential for chemical tracking [2] [3]. Synonymous designations reflect pharmacological roles:
Structurally, the molecule exhibits three key domains:
Table 1: Systematic and Common Nomenclature of Sulfasalazine Impurity D
Nomenclature Type | Designation |
---|---|
IUPAC Name | 4-[2-(2-Hydroxyphenyl)diazenyl]-N-(pyridin-2-yl)benzenesulfonamide |
CAS Registry Number | 66364-70-3 |
Pharmacopeial Name | Sulfasalazine EP Impurity D |
Common Synonyms | Benzenesulfonamide, 4-[(2-hydroxyphenyl)azo]-N-2-pyridinyl; 2-[[p-(2-Pyridylsulfamoyl)phenyl]azo]hydroxybenzene |
Molecular Formula | C₁₇H₁₄N₄O₃S |
Molecular Weight | 354.38 g/mol |
This compound emerged from analytical investigations into sulfasalazine (CAS 599-79-1), a prodrug developed in the 1930s for inflammatory bowel disease. Sulfasalazine’s synthesis involves azo-coupling between sulfapyridine and 5-aminosalicylic acid, but incomplete reaction or metabolic cleavage generates Impurity D as a signature byproduct [5] [8]. Regulatory pharmacopeias (European Pharmacopoeia, USP) formally identified it during standardization efforts for sulfasalazine quality control in the 2000s, designating it "Sulfasalazine Impurity D" due to its structural relationship:
Manufacturing studies reveal its formation occurs during:
Table 2: Key Sulfasalazine Impurities Including Impurity D
Impurity Designation | CAS Number | Molecular Formula | Structural Relationship to Impurity D |
---|---|---|---|
Sulfasalazine (parent) | 599-79-1 | C₁₈H₁₄N₄O₅S | N/A (parent drug) |
Impurity D | 66364-70-3 | C₁₇H₁₄N₄O₃S | Core structure |
Impurity A | 1391062-35-3 | C₂₈H₂₂N₈O₅S₂ | Dimerized Impurity D |
Impurity C | 66030-25-9 | C₁₈H₁₄N₄O₃ | Imine-modified analog |
Sulfapyridine | 144-83-2 | C₁₁H₁₁N₃O₂S | Hydrolytic fragment (no azo-hydroxyphenyl) |
Salicylic Acid | 69-72-7 | C₇H₆O₃ | Degradation fragment (no sulfonamide) |
Rigorous profiling of 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide is mandated by three compelling research imperatives:
As a sulfasalazine degradation marker, it necessitates monitoring per ICH Q3A/B guidelines. Certified Reference Materials (CRMs) with purities >98% are commercially supplied (e.g., Simson Pharma, ChemExpress) for HPLC/LC-MS calibration, yet batch heterogeneity poses analytical challenges [3] [4]. Hyphenated techniques like LC-DAD-ESI-MS/MS are optimized for its detection at ppm levels in drug formulations, leveraging its UV-Vis absorbance (λₘₐₓ ≈ 380 nm) and mass fragmentation pattern ([M+H]⁺ m/z 355.1 → 155.0, 108.0) [5].
Though not itself therapeutic, its formation illuminates sulfasalazine’s in vivo reductive metabolism by gut microbiota. Comparative studies with sulfapyridine (CAS 144-83-2) and 5-aminosalicylic acid reveal azo-reductase kinetics, clarifying intersubject variability in drug efficacy [5] [8].
Its GHS classification (Warning; H302, H315, H319) underscores reactivity hazards warranting mechanistic study [2]. Computational modeling (DFT) predicts tautomeric preferences: keto-hydrazone form dominates in solids, while azo tautomer prevails in polar solvents. This affects crystallinity and solubility—critical for reference standard formulation. Dark storage at 2–8°C is mandated to prevent E→Z photoisomerization, which alters polarity and complicates analysis [4] [6].
Inclusion in the European Pharmacopoeia as a "specified impurity" compels manufacturers to implement stringent controls (<0.15% w/w). California’s Proposition 65 further classifies sulfasalazine impurities as carcinogenic hazards, driving demand for advanced detection methodologies [5] [8].
Table 3: Analytical and Commercial Specifications of Sulfasalazine Impurity D
Parameter | Specification | Research Significance |
---|---|---|
Chemical Purity | >98% (HPLC) | Essential for quantitative calibration |
Storage Conditions | 2–8°C, dark, sealed | Prevents photoisomerization and hydrolysis |
Hazard Class (GHS) | H302 (Harmful if swallowed) | Informs handling protocols in labs |
H315 (Causes skin irritation) | ||
H319 (Causes serious eye irritation) | ||
Detection Limit in APIs | ≤0.05% (per ICH Q3A) | Ensures drug safety and efficacy |
Primary Vendors | Simson Pharma, BLD Pharm, ChemExpress | Supply CRMs for global regulatory compliance |
Key Detection Methods | HPLC-UV (λ=380 nm), LC-MS/MS, HPTLC | Enables batch monitoring and stability studies |
Compound Names Mentioned:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8